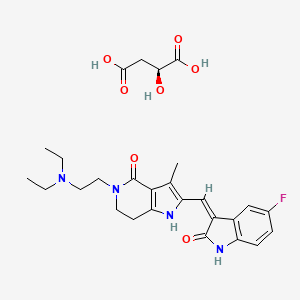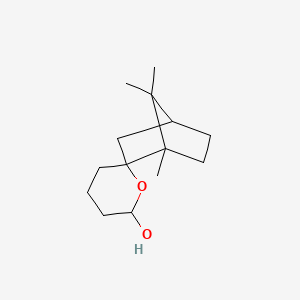
Tetrahydro-1,7,7-trimethylspiro(bicyclo(2.2.1)heptane-2,2'-(2H)pyran)-6'-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 299-545-7, also known as 2,2’-Methylenebis(4-methyl-6-tert-butylphenol), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used as an antioxidant in various industrial applications, including the stabilization of polymers and lubricants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) typically involves the condensation of 4-methyl-6-tert-butylphenol with formaldehyde. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity. Commonly used catalysts include hydrochloric acid or sodium hydroxide. The reaction is usually conducted at elevated temperatures to facilitate the formation of the methylene bridge between the phenolic units.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) is scaled up using continuous flow reactors. This method ensures consistent product quality and higher efficiency. The raw materials are fed into the reactor, where they undergo the condensation reaction. The product is then purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
2,2’-Methylenebis(4-methyl-6-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various alkyl or aryl-substituted phenolic compounds.
科学研究应用
2,2’-Methylenebis(4-methyl-6-tert-butylphenol) has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant additive.
Industry: Widely used in the production of rubber, plastics, and lubricants to enhance their stability and longevity.
作用机制
The antioxidant properties of 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals. This action prevents the oxidative degradation of polymers and other materials. The compound’s molecular targets include reactive oxygen species, which are neutralized through redox reactions.
相似化合物的比较
Similar Compounds
Butylated Hydroxytoluene (BHT): Another widely used antioxidant in the stabilization of polymers and food products.
Butylated Hydroxyanisole (BHA): Commonly used in food preservation and cosmetics.
2,6-Di-tert-butylphenol: Used as an antioxidant in various industrial applications.
Uniqueness
2,2’-Methylenebis(4-methyl-6-tert-butylphenol) is unique due to its high thermal stability and effectiveness in preventing oxidative degradation over a wide range of temperatures. Its dual phenolic structure provides enhanced antioxidant properties compared to single phenolic compounds like BHT and BHA.
属性
CAS 编号 |
93892-60-5 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC 名称 |
1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,6'-oxane]-2'-ol |
InChI |
InChI=1S/C14H24O2/c1-12(2)10-6-8-13(12,3)14(9-10)7-4-5-11(15)16-14/h10-11,15H,4-9H2,1-3H3 |
InChI 键 |
HTDRMLQEGSMZSN-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C3(C2)CCCC(O3)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


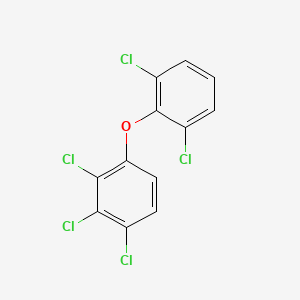
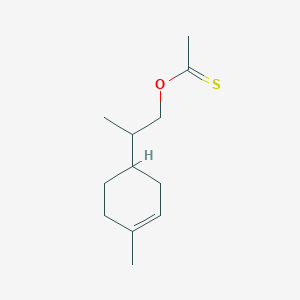

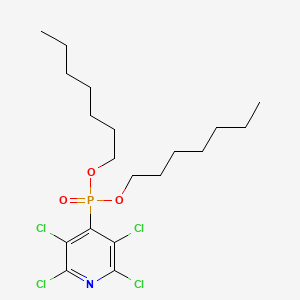

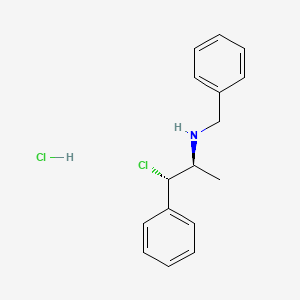

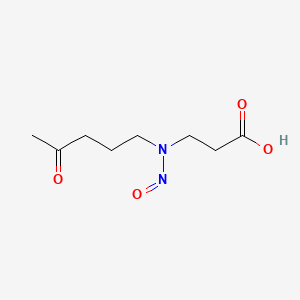

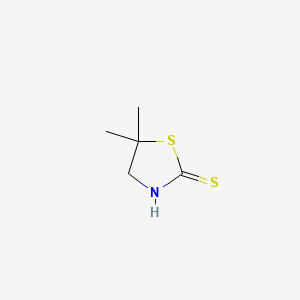
![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)
![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)
